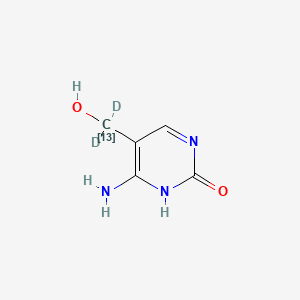
5-(Hydroxymethyl)cytosine-d2,13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)cytosine-d2,13C is a stable isotope-labeled compound used primarily in biochemical and molecular biology research. It is a derivative of cytosine, one of the four main bases found in DNA. The compound is labeled with deuterium (d2) and carbon-13 (13C), which makes it useful for various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)cytosine-d2,13C typically involves the incorporation of deuterium and carbon-13 into the cytosine molecule. One common method is the oxidation of 5-methylcytosine using TET enzymes, which convert it to 5-hydroxymethylcytosine. The labeled isotopes are introduced during the synthesis process to ensure the compound is isotopically enriched .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to incorporate the stable isotopes. The process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is then purified and packaged for research use .
化学反応の分析
Types of Reactions
5-(Hydroxymethyl)cytosine-d2,13C undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 5-formylcytosine and 5-carboxylcytosine.
Reduction: It can be reduced back to cytosine or 5-methylcytosine.
Substitution: It can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: TET enzymes and oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines and thiols
Major Products Formed
Oxidation: 5-formylcytosine, 5-carboxylcytosine.
Reduction: Cytosine, 5-methylcytosine.
Substitution: Various substituted cytosine derivatives
科学的研究の応用
5-(Hydroxymethyl)cytosine-d2,13C is widely used in scientific research, including:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy for the analysis of nucleic acids.
Biology: Studied for its role in epigenetic regulation and gene expression.
Medicine: Investigated for its potential in cancer research and as a biomarker for various diseases.
Industry: Used in the development of diagnostic tools and therapeutic agents
作用機序
The mechanism of action of 5-(Hydroxymethyl)cytosine-d2,13C involves its incorporation into DNA, where it can influence gene expression and DNA methylation patterns. The hydroxymethyl group can be further oxidized by TET enzymes, leading to active DNA demethylation. This process is crucial for regulating gene expression and maintaining genomic stability .
類似化合物との比較
Similar Compounds
5-Methylcytosine: A methylated form of cytosine involved in gene silencing.
5-Formylcytosine: An oxidation product of 5-hydroxymethylcytosine.
5-Carboxylcytosine: Another oxidation product of 5-hydroxymethylcytosine.
Uniqueness
5-(Hydroxymethyl)cytosine-d2,13C is unique due to its stable isotope labeling, which makes it particularly useful for analytical techniques. Its role in active DNA demethylation and gene regulation also sets it apart from other cytosine derivatives .
特性
分子式 |
C5H7N3O2 |
|---|---|
分子量 |
144.13 g/mol |
IUPAC名 |
6-amino-5-[dideuterio(hydroxy)(113C)methyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1,9H,2H2,(H3,6,7,8,10)/i2+1D2 |
InChIキー |
RYVNIFSIEDRLSJ-ASZAYNGHSA-N |
異性体SMILES |
[2H][13C]([2H])(C1=C(NC(=O)N=C1)N)O |
正規SMILES |
C1=NC(=O)NC(=C1CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


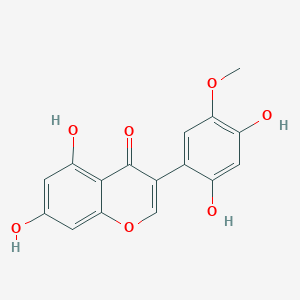
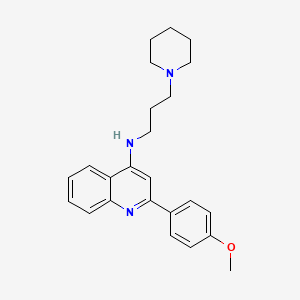

![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
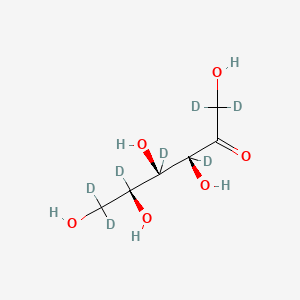
![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)
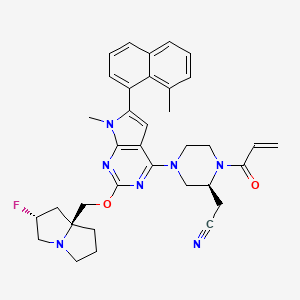
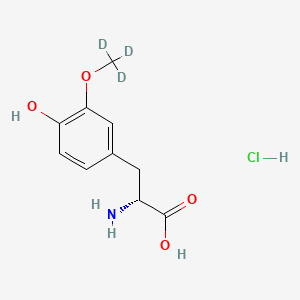
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)
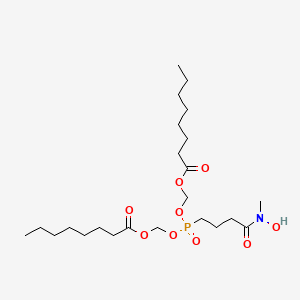
![3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate](/img/structure/B15140402.png)
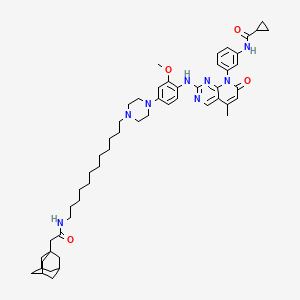
![ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15140409.png)
